molecular formula C19H21ClN4O2 B2480037 N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride CAS No. 1049752-31-9

N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride

Cat. No.: B2480037
CAS No.: 1049752-31-9
M. Wt: 372.85
InChI Key: SRAUZYUEERDCNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.

    Introduction of the Morpholino Group: The morpholino group can be introduced through nucleophilic substitution reactions using morpholine and appropriate electrophilic intermediates.

    Attachment of the 2-Methoxyphenyl Group: The 2-methoxyphenyl group can be introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acids and halides.

    Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and dichloromethane.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.

    Biology: Studied for its potential as an inhibitor of specific enzymes and receptors, making it a valuable tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride can be compared with other quinazoline derivatives, such as:

    Gefitinib: A well-known quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR).

    Erlotinib: Another quinazoline-based anticancer drug that inhibits EGFR.

    Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological activities and selectivity towards certain molecular targets.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-morpholin-4-ylquinazolin-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2.ClH/c1-24-17-9-5-4-8-16(17)21-19-20-15-7-3-2-6-14(15)18(22-19)23-10-12-25-13-11-23;/h2-9H,10-13H2,1H3,(H,20,21,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAUZYUEERDCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=N2)N4CCOCC4.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.